1,4-Phenanthrenedione

Total Synthesis Diels-Alder Cycloaddition Tanshinone I

1,4-Phenanthrenedione (CAS 569-15-3) is a para-quinone that is structurally and functionally distinct from the more common 9,10-orthoquinone. Its 1,4-dione arrangement is essential for Diels–Alder cycloadditions used in the three-step total synthesis of tanshinone I — a reaction the 9,10-isomer cannot perform. In bioassays, this scaffold yields topoisomerase II inhibitors with IC50 values as low as 0.08 µg/mL, avoiding the confounding redox-driven apoptosis induced by 9,10-phenanthrenequinone. For synthesis-driven medicinal chemistry, this is the non-substitutable building block.

Molecular Formula C14H8O2
Molecular Weight 208.21 g/mol
CAS No. 569-15-3
Cat. No. B1198637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Phenanthrenedione
CAS569-15-3
Synonyms1,4-phenanthrenedione
1,4-phenanthrenequinone
Molecular FormulaC14H8O2
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C(=O)C=CC3=O
InChIInChI=1S/C14H8O2/c15-12-7-8-13(16)14-10-4-2-1-3-9(10)5-6-11(12)14/h1-8H
InChIKeyPOZPGRADIOPGIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Phenanthrenedione (CAS 569-15-3): A Core Scaffold for Tanshinone Synthesis and Specialized Quinone Research


1,4-Phenanthrenedione (CAS 569-15-3), also referred to as phenanthrene-1,4-dione, is a polycyclic aromatic quinone with the molecular formula C14H8O2 and a molecular weight of 208.21 g/mol . Structurally, it features a para-quinone arrangement at the 1,4-positions of the phenanthrene framework, distinguishing it from the more common 9,10-isomer. This compound is primarily recognized as a key synthetic intermediate in the construction of bioactive natural products, notably tanshinone I, where its 1,4-dione moiety enables efficient Diels–Alder cycloadditions [1]. Beyond its synthetic utility, 1,4-phenanthrenedione and its derivatives have been investigated for cytotoxic activities against various cancer cell lines, with certain analogs exhibiting IC50 values in the sub-microgram per milliliter range [2].

Why 1,4-Phenanthrenedione Cannot Be Replaced by 9,10-Phenanthrenequinone or Other Isomers


The selection between 1,4-phenanthrenedione and its 9,10-isomer is not trivial and directly impacts experimental outcomes. The 1,4-quinone moiety imparts distinct electronic properties and steric accessibility that fundamentally alter its reactivity and biological profile compared to the 9,10-orthoquinone arrangement. For instance, the 1,4-dione arrangement is essential for the Diels–Alder cycloaddition used in tanshinone I total synthesis, whereas the 9,10-isomer cannot serve this function [1]. In biological contexts, the 9,10-phenanthrenequinone (9,10-PQ) is a well-documented environmental toxicant that induces apoptosis via a cis-orthoquinone-dependent mechanism, with LC50 values >10 µM for analogs lacking this moiety [2]. In contrast, the 1,4-isomer and its derivatives exhibit cytotoxic profiles more consistent with topoisomerase II inhibition, often with distinct potency and selectivity [3]. Generic substitution with an alternative quinone would therefore compromise synthetic feasibility in Diels–Alder applications or introduce confounding redox and apoptotic pathways in cellular assays.

Quantitative Differentiation of 1,4-Phenanthrenedione: Synthesis, Cytotoxicity, and Redox Behavior


Synthetic Efficiency: 1,4-Phenanthrenedione Enables a 3-Step Total Synthesis of Tanshinone I

1,4-Phenanthrenedione serves as a critical intermediate in the total synthesis of tanshinone I, enabling a concise three-step route that is not feasible with the 9,10-isomer or other quinones [1]. In a 2016 study, the Diels–Alder reaction between o-methylstyrene and p-benzoquinone directly yielded 1,4-phenanthrenedione (compound 25) as the key scaffold. This approach reduced the overall synthetic burden and avoided expensive reagents, contrasting sharply with alternative multi-step sequences [1]. A subsequent 2017 total synthesis further confirmed the utility of 1,4-phenanthrenedione-derived intermediates, minimizing low yields and expensive reagent usage [2].

Total Synthesis Diels-Alder Cycloaddition Tanshinone I

Cytotoxic Activity: 1,4-Phenanthrenequinone Derivatives Exhibit Potent, Topo II-Targeted Anticancer Effects

While 9,10-phenanthrenequinone induces apoptosis via ROS generation and cis-orthoquinone-dependent pathways (LC50 >10 µM for analogs lacking this moiety) [1], 1,4-phenanthrenedione derivatives such as calanquinone A and denbinobin exhibit distinct and potent cytotoxicity mediated by topoisomerase II inhibition [2]. In a comprehensive SAR study, 3-methoxy-1,4-phenanthrenequinones demonstrated IC50 values of 0.08–1.66 µg/mL across multiple human cancer cell lines, including MCF-7 breast, A549 lung, and HCT-8 colon cancers [2]. A pharmacophore model established for MCF-7 cells (r = 0.931) identified key hydrogen bond acceptor features essential for this activity [2].

Cancer Research Cytotoxicity Topoisomerase II Inhibition

Redox Potential and Electron-Acceptor Capacity: Divergent Behavior from 9,10-Phenanthrenequinone

The 1,4-quinone arrangement in 1,4-phenanthrenedione confers a different reduction potential and electron-accepting behavior compared to the 9,10-orthoquinone isomer. 9,10-Phenanthrenequinone is well-characterized as an efficient electron acceptor that undergoes redox cycling to generate reactive oxygen species (ROS) and is used as an artificial mediator in enzymatic reactions [1]. While specific redox potential data for 1,4-phenanthrenedione are scarce, para-quinones generally exhibit more positive reduction potentials and distinct radical anion stabilization compared to ortho-quinones, which directly influences their reactivity in biological and synthetic electron-transfer processes [2]. This class-level inference suggests that 1,4-phenanthrenedione will not recapitulate the potent redox-cycling and ROS-generating profile of 9,10-PQ, and may instead function as a milder, more controllable electron acceptor.

Electrochemistry Redox Cycling Quinone Chemistry

Physicochemical Distinction: Differential Melting Point and Solubility Profile

The 1,4- and 9,10-isomers of phenanthrenedione differ in their fundamental physical properties, which can impact handling, purification, and formulation. 1,4-Phenanthrenedione has a calculated boiling point of 406.0°C at 760 mmHg and a flash point of 152.0°C . In contrast, 9,10-phenanthrenedione has a reported melting point of 206–207°C and a boiling point of ~360°C [1]. While both are practically insoluble in water, their solubility in organic solvents may vary due to differences in molecular packing and polarity. 1,4-Phenanthrenedione is soluble in benzene, ether, and hot alcohol , whereas 9,10-PQ is soluble in benzene, ether, glacial acetic acid, and hot alcohol [1]. These differences can be critical for recrystallization, chromatographic separation, and formulation development.

Physicochemical Properties Formulation Analytical Chemistry

Optimized Applications for 1,4-Phenanthrenedione (CAS 569-15-3) in Research and Development


Total Synthesis of Tanshinone I and Related Diterpenoid Quinones

1,4-Phenanthrenedione is the key intermediate for constructing the tanshinone I skeleton. Its 1,4-dione moiety participates in Diels–Alder cycloadditions to rapidly assemble the tricyclic core. This three-step synthetic route [1] significantly outperforms alternative, lengthier approaches. Procurement of high-purity 1,4-phenanthrenedione is therefore essential for laboratories engaged in the total synthesis of tanshinone I, its A-ring-modified analogues, and related natural products [2].

Development of Topoisomerase II-Targeted Anticancer Agents

The 1,4-phenanthrenedione scaffold serves as a privileged structure for designing cytotoxic agents with topoisomerase II inhibitory activity. Derivatives such as calanquinone A and denbinobin have demonstrated potent activity (IC50 0.08–1.66 µg/mL) against multiple cancer cell lines [3]. A validated pharmacophore model (r = 0.931) guides further optimization [3]. Researchers in oncology drug discovery should select 1,4-phenanthrenedione over the 9,10-isomer to access this specific mechanistic and potency profile.

Controlled Electron-Acceptor Studies and Redox Biochemistry

Due to its para-quinone structure, 1,4-phenanthrenedione is predicted to exhibit a more positive reduction potential and distinct radical anion stability compared to the highly redox-active 9,10-isomer [4]. This makes it a candidate for studies requiring a milder, more controllable electron acceptor, or for probing structure–activity relationships in quinone-mediated redox processes. It is not a direct substitute for 9,10-PQ in applications where strong ROS generation or enzymatic electron shuttling is required [5].

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